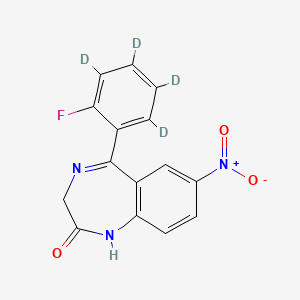

Desmethylflunitrazepam-D4

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-nitro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGIGRDYBQPXKQ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345016 | |

| Record name | N-Desmethylflunitrazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1397234-19-3 | |

| Record name | N-Desmethylflunitrazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for Desmethylflunitrazepam D4

Synthetic Routes for Desmethylflunitrazepam Precursors

The synthesis of the core molecule, desmethylflunitrazepam (also known as norflunitrazepam or fonazepam), is the foundational step before isotopic labeling. medchemexpress.comwikipedia.org The chemical structure of desmethylflunitrazepam is characterized by a benzodiazepine (B76468) core, which is a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. news-medical.net Several synthetic strategies can be employed to construct this precursor.

One established method involves the direct nitration of the corresponding unsubstituted 1,3-dihydro-2H-1,4-benzodiazepin-2-one. This reaction typically uses a mixture of a nitrating agent, such as potassium nitrate, and a strong acid like concentrated sulfuric acid, to introduce the nitro group at the 7-position of the benzodiazepine structure. springermedizin.de

Another versatile approach starts with a substituted 2-aminobenzophenone (B122507) derivative. For instance, flunitrazepam's precursor can be synthesized from 2-flouroacetamidobenzophenone. najah.edu A general method for benzodiazepine synthesis involves the condensation of o-phenylenediamines (OPDA) with ketones. nih.gov This reaction is often facilitated by an acidic catalyst to enhance the condensation and subsequent cyclization process, leading to the formation of the seven-membered diazepine ring. nih.gov The specific precursors for desmethylflunitrazepam would be selected based on the desired final substitution pattern, namely the 7-nitro and 5-(2-fluorophenyl) groups.

Table 1: Key Precursors in Desmethylflunitrazepam Synthesis

| Precursor Compound | Synthetic Role | Relevant Synthesis Method |

|---|---|---|

| 5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Benzodiazepine core for nitration | Direct nitration |

| 2-Amino-5-nitro-2'-fluorobenzophenone | Key intermediate for cyclization | Condensation with an amino acid equivalent |

Deuteration Methodologies for Desmethylflunitrazepam-D4

Deuteration, or the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a key strategy for creating internal standards for mass spectrometry. nih.govuniupo.ituniupo.it This subtle structural change increases the molecular weight without significantly altering the chemical properties, allowing it to be distinguished from the non-labeled analyte in a sample. nih.govuniupo.ituniupo.it The "D4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium.

Achieving high levels of deuterium incorporation at specific target sites is crucial for the quality of the internal standard. nih.gov Several isotopic labeling techniques can be applied to introduce deuterium into the desmethylflunitrazepam molecule.

Deuterium Gas Exchange: This method involves exposing the precursor molecule to deuterium gas (D₂) in the presence of a catalyst (e.g., Palladium on carbon). This can facilitate the exchange of hydrogen atoms for deuterium at various positions, particularly those that are sterically accessible or activated.

Deuterated Reagents: A more precise method involves using deuterated reagents during the synthesis. For example, a reduction step in the synthetic pathway could be performed using a deuterated reducing agent like sodium borodeuteride (NaBD₄). nih.gov This would introduce deuterium atoms at the specific site of the reduction. If the synthesis involves building parts of the molecule from smaller fragments, deuterated building blocks, such as deuterated formaldehyde, can be used. nih.gov

Acid/Base Catalyzed Exchange: Protons on the molecule that are acidic can be exchanged for deuterium by treatment with a deuterated solvent like D₂O or deuterated methanol (B129727) (CD₃OD) in the presence of an acid or base catalyst. For benzodiazepines, the protons at the C3 position of the diazepine ring can undergo such an exchange. electronicsandbooks.com

The efficiency and specificity of deuterium incorporation are dependent on carefully controlled reaction conditions. Optimization is a critical step to ensure high isotopic purity and minimize under- or over-deuteration. nih.gov

Key parameters for optimization include:

Catalyst Selection: The choice of catalyst can influence which positions on the molecule are most reactive towards H/D exchange.

Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the degree of deuteration but may also lead to less specific labeling or degradation of the product. These factors must be balanced to achieve the desired incorporation at the target sites.

Deuterium Source: The purity and type of deuterium source (e.g., D₂ gas, deuterated solvents, deuterated reagents) can impact the efficiency of the reaction. For exchange reactions, multiple cycles with fresh deuterated solvent may be necessary to drive the equilibrium towards high deuterium incorporation. electronicsandbooks.com

Purification and Characterization of Synthetic Products

Following synthesis and deuteration, the crude product must be rigorously purified and its identity, purity, and isotopic enrichment confirmed through analytical techniques.

Chromatography is the primary method for isolating the desired this compound from unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts.

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the purification of benzodiazepines and their metabolites. nih.gov Reversed-phase columns, such as a μBondapak C18, are commonly employed. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724). nih.govjst.go.jp By carefully controlling the mobile phase composition and flow rate, excellent separation of the target compound can be achieved.

Gas Chromatography (GC): GC can also be used, particularly for assessing the purity of the final product. nih.govfarmaciajournal.com The benzodiazepine may be hydrolyzed to its corresponding benzophenone (B1666685) before analysis by GC with an electron capture detector. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of the reaction and for preliminary purity assessment. researchgate.net A stationary phase like silica (B1680970) gel GF254 with a mobile phase such as a chloroform/acetone mixture can effectively separate different benzodiazepine derivatives. farmaciajournal.comresearchgate.net

Table 2: Example Chromatographic Conditions for Benzodiazepine Analysis

| Technique | Stationary Phase | Mobile Phase Example | Detection Method |

|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile / pH 8 Buffer (1:3) | Fluorometer / UV-Vis |

| GC | 3% OV-225 on Gas Chrom Q | Inert carrier gas (e.g., Nitrogen) | Electron Capture Detector (ECD) |

Spectroscopic methods are essential for confirming the chemical structure and assessing the isotopic enrichment of the final product.

Mass Spectrometry (MS): MS is the definitive technique for confirming the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak (M+) that is four mass units higher than that of the unlabeled compound. The isotopic distribution and the absence of significant signals for unlabeled or partially labeled species confirm the isotopic purity. electronicsandbooks.com Techniques like LC-Time-of-Flight MS (LC-TOF-MS) provide high mass accuracy for unambiguous formula determination. jst.go.jp

Analog Development for Mechanistic Probing

The strategic development of analogs of this compound, and deuterated benzodiazepines in general, is a cornerstone of mechanistic probing, particularly in understanding their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into a drug molecule does not typically alter its fundamental chemical properties or pharmacological targets. However, the increased mass of deuterium can significantly impact the metabolic fate of the compound, a phenomenon known as the kinetic isotope effect. This property is harnessed by researchers to modulate the pharmacokinetic profile of a drug, thereby allowing for a more nuanced investigation of its mechanism of action.

The primary goal of developing deuterated analogs like this compound is to create tools that can help dissect the complex processes of drug absorption, distribution, metabolism, and excretion (ADME). By strategically replacing hydrogen atoms with deuterium at sites susceptible to metabolic oxidation, the rate of metabolism at that position can be slowed. This can lead to a longer half-life and increased systemic exposure of the parent compound or its metabolites.

In the context of mechanistic probing, this controlled alteration of metabolism allows researchers to:

Isolate the activity of specific metabolites: By creating a deuterated version of a parent drug that is less readily metabolized to a particular active metabolite, researchers can more clearly delineate the pharmacological effects of the parent drug versus the metabolite.

Enhance target engagement: A longer half-life can lead to more sustained concentrations of the drug at its target receptor, which can be advantageous for in vitro and in vivo studies aimed at characterizing receptor binding and downstream signaling pathways.

Improve analytical sensitivity: Deuterated compounds are invaluable as internal standards in mass spectrometry-based analytical methods. Their similar chemical behavior to the non-deuterated analyte, combined with their distinct mass, allows for precise and accurate quantification in complex biological matrices.

While specific research detailing the development of a wide range of analogs derived directly from this compound is not extensively published in publicly accessible literature, the principles of analog development in the broader field of benzodiazepine research are well-established. These strategies often involve modifications to the benzodiazepine scaffold to explore structure-activity relationships (SARs) at the GABA-A receptor. For instance, alterations to the substituents on the phenyl and benzodiazepine rings can dramatically influence binding affinity and functional activity at different GABA-A receptor subtypes.

The synthesis of such analogs would conceptually involve preparing the modified non-deuterated benzodiazepine core through established synthetic routes and then introducing deuterium at the desired positions.

Detailed Research Findings

Research utilizing deuterated benzodiazepines has provided significant insights into their pharmacology. For example, studies have demonstrated that deuteration of specific positions on the benzodiazepine molecule can lead to a significant increase in metabolic stability. This is particularly relevant for understanding the role of cytochrome P450 enzymes in benzodiazepine metabolism.

The table below summarizes key research findings related to the use of deuterated benzodiazepines in mechanistic studies.

| Research Focus | Key Findings | Implication for Mechanistic Probing |

| Metabolic Stability | Deuteration at metabolically labile positions significantly increases the half-life of benzodiazepines in vitro and in vivo. | Allows for the deconvolution of parent drug vs. metabolite effects and enhances the ability to study sustained receptor engagement. |

| Pharmacokinetic Profiling | The use of deuterated internal standards, such as this compound, enables highly accurate and precise quantification of benzodiazepines and their metabolites in biological samples. | Provides reliable data for constructing pharmacokinetic models and understanding drug disposition. |

| Receptor Binding Studies | While not directly altering receptor affinity, the improved metabolic stability of deuterated analogs can facilitate more robust and prolonged receptor binding assays. | Enables more accurate determination of binding constants and kinetic parameters. |

It is important to note that while the synthesis of this compound is not explicitly detailed in the literature, its availability as a certified reference material from various chemical suppliers underscores its importance in the scientific community for analytical and research purposes. The synthesis would likely involve the N-desmethylation of a deuterated flunitrazepam precursor or the direct synthesis of the desmethyl structure followed by a deuteration step.

Advanced Analytical Methodologies for Desmethylflunitrazepam D4

Chromatographic Separations for Desmethylflunitrazepam-D4 and Analogs

Chromatography is a fundamental step in the analysis of this compound, serving to separate it from the parent analyte and other potentially interfering substances in complex biological matrices. nih.gov The choice of chromatographic technique is crucial for achieving the necessary selectivity and sensitivity. chromatographytoday.com

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone for the analysis of benzodiazepines and their deuterated analogs. nih.govchromatographytoday.com The versatility of HPLC allows for the separation of a wide range of compounds with high efficiency. chromatographytoday.com For this compound, reversed-phase HPLC is the most common approach.

The chromatographic separation is critical to prevent analytical interferences. For instance, baseline separation of deuterated internal standards from the target analytes is essential to avoid cross-contribution to the mass spectrometry signals. waters.com High-efficiency solid-core columns, such as CORTECS UPLC C18+, have demonstrated excellent performance in resolving chromatographic interferences among benzodiazepines. chromatographytoday.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including shorter analysis times, reduced solvent consumption, and improved resolution due to the use of smaller particle size columns. nih.gov In one study, a UHPLC method reduced the runtime to 15 minutes compared to 40 minutes for a conventional HPLC method for benzodiazepine (B76468) analysis. nih.gov

Table 1: Example of HPLC Conditions for Benzodiazepine Analysis

| Parameter | Condition |

|---|---|

| Column | Xterra RP18, 5 µm (150 x 2.1 mm i.d.) researchgate.net |

| Mobile Phase A | Water with 0.1% formic acid oup.com |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid oup.com |

| Flow Rate | 0.250 mL/min oup.com |

| Injection Volume | 2 µL oup.com |

| Column Temperature | 37°C oup.com |

This table provides a generalized example of HPLC conditions. Specific parameters may vary depending on the exact analytical method and instrumentation.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another established technique for the analysis of benzodiazepines. nih.gov However, many benzodiazepines, including desmethylflunitrazepam, are not sufficiently volatile or thermally stable for direct GC analysis. farmaciajournal.com Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable compounds. jfda-online.com

Common derivatization approaches include silylation, which involves reacting the analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to produce tert-butyldimethylsilyl derivatives. nih.govresearchgate.net Another approach is the acid hydrolysis of benzodiazepines, which converts them into their corresponding benzophenones. These benzophenone (B1666685) derivatives are more amenable to GC analysis. scispace.comnih.gov While effective, derivatization adds an extra step to the sample preparation process, which can increase analysis time and introduce potential sources of error. farmaciajournal.com

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. It can offer advantages in terms of speed and reduced organic solvent consumption compared to HPLC. While SFC has been applied in forensic analysis, there is limited specific information available in the scientific literature regarding its application to the direct analysis of this compound. The versatility of chromatography techniques makes them well-suited for the demands of forensic laboratories, suggesting that SFC could be a potential, albeit less common, method for the separation of benzodiazepines. chromatographytoday.com

Mass Spectrometry (MS) Techniques for this compound Quantification and Identification

Mass spectrometry is the primary detection method for the sensitive and specific quantification and identification of this compound. cts-forensics.comcts-forensics.com Its ability to provide structural information and high selectivity makes it indispensable in modern analytical toxicology.

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantification of this compound and other benzodiazepines in biological samples. researchgate.netforensicresources.org This technique offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). oup.comchromatographyonline.com

In a typical LC-MS/MS workflow, this compound is added to the sample as an internal standard before extraction. forensicresources.org Following chromatographic separation, the analyte and the internal standard are ionized, typically by electrospray ionization (ESI) in positive mode. chromatographyonline.com The mass spectrometer then isolates the protonated molecule (precursor ion) of this compound, subjects it to collision-induced dissociation, and detects specific resulting fragment ions (product ions). oup.com The use of a deuterated internal standard like this compound is crucial as it co-elutes with the non-labeled analyte and experiences similar ionization and matrix effects, thus ensuring accurate quantification. nih.gov

Table 2: Example of MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

|---|

Data compiled from a study on the prevalence of psychoactive substances in drivers. bast.de The specific transitions and collision energies can vary between different instruments and methods.

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. This capability is highly valuable for the unambiguous identification of analytes. While often used for screening and qualitative analysis, HRMS can also be employed for quantification. cts-forensics.com

The primary advantage of HRMS in the context of this compound analysis is the high confidence in its identification, even in complex matrices. The accurate mass measurement allows for the determination of the elemental composition of the ion, which significantly reduces the likelihood of false positives. Furthermore, HRMS in full-scan mode allows for retrospective data analysis; the full mass spectrum is acquired, enabling the investigation of other compounds that were not initially targeted. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves the use of an isotopically labeled version of the analyte as an internal standard (IS). In the context of analyzing Desmethylflunitrazepam, this compound serves as an ideal internal standard.

The core of the IDMS method lies in adding a known quantity of the isotopically enriched standard (this compound) to the sample containing the native analyte (Desmethylflunitrazepam) before any sample processing or extraction occurs. Because the deuterated standard is chemically identical to the analyte, it exhibits nearly the same physical and chemical properties during sample preparation and analysis, including extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.

During mass spectrometry analysis, typically performed with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the analyte and the internal standard are separated from the sample matrix. Although they often co-elute chromatographically, they are easily distinguished by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms. Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. This ratio is then used to calculate the exact concentration of the native analyte in the original sample.

The primary advantage of this approach is its ability to correct for analyte loss during sample preparation and for variations in instrument response (e.g., ionization suppression or enhancement). nih.gov The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, as it compensates for variability introduced during various experimental steps, leading to highly reliable and reproducible results. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for confirming the chemical structure and integrity of this compound, ensuring the correct placement of deuterium labels and verifying the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure of molecules. For this compound, ¹H NMR (Proton NMR) is particularly crucial for confirming the success and location of the deuteration process. nih.gov

The principle involves comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, Desmethylflunitrazepam. Deuterium (²H) has a different nuclear spin and resonance frequency than hydrogen (¹H), making it effectively "silent" in a standard ¹H NMR experiment. scharlab.comtcichemicals.com Therefore, the confirmation of deuteration is achieved by observing the disappearance of specific proton signals in the ¹H NMR spectrum at the positions where deuterium atoms have been substituted. The integration of the remaining proton signals can also be used to verify the isotopic purity of the compound. For analysis, the compound is typically dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6), to avoid solvent interference in the spectrum. merckmillipore.comscirp.org

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Different chemical bonds vibrate at specific, characteristic frequencies, and when infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. vscht.cz An IR spectrum plots the percentage of transmitted light against the wavenumber of the radiation.

For this compound, IR spectroscopy can confirm the presence of its core structural features. The substitution of four hydrogen atoms with deuterium would result in C-D vibrational bands, but the primary functional groups would still provide a characteristic fingerprint. Expected absorptions include those for the aromatic rings, the amide carbonyl group, the imine group, and the nitro group.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Aromatic C-H | =C–H Stretch | 3100-3000 | Medium |

| Amide | C=O Stretch | ~1680 | Strong |

| Imine | C=N Stretch | 1690-1640 | Variable |

| Nitro Compound | N-O Asymmetric Stretch | 1560-1515 | Strong |

| Nitro Compound | N-O Symmetric Stretch | 1385-1345 | Strong |

| Amine | N-H Stretch (secondary) | 3500-3300 | Weak to Medium |

Note: The exact positions of the peaks can be influenced by the molecular structure and sample state. libretexts.orglibretexts.org

Sample Preparation Strategies for Research Matrices (excluding human clinical samples)

Effective sample preparation is critical for isolating this compound from complex research matrices, such as animal tissues or environmental samples, ensuring accurate and sensitive analysis. The goal is to remove interfering substances while maximizing the recovery of the analyte.

Solid-Phase Extraction (SPE) is a highly selective and efficient technique for sample clean-up and concentration. nih.gov It utilizes a solid sorbent material, packed into a cartridge or plate, to retain the analyte of interest from a liquid sample. For benzodiazepines and their metabolites, mixed-mode SPE cartridges, which possess both reversed-phase and ion-exchange properties, are particularly effective. nih.govresearchgate.net

A typical SPE workflow involves four main steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate it, followed by an equilibration step with a buffer to match the pH of the sample loading solution.

Loading: The pre-treated sample is passed through the cartridge, where the analyte adsorbs to the sorbent.

Washing: The sorbent is washed with one or more solvents to remove matrix interferences while the analyte remains bound.

Elution: A different solvent or solvent mixture is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis.

Studies on related compounds have demonstrated that extraction efficiencies of over 90% can be achieved using mixed-mode SPE cartridges. nih.govsemanticscholar.org

| SPE Phase Type | Example Sorbent | Typical Wash Solution | Typical Elution Solvent | Reference |

|---|---|---|---|---|

| Mixed-Mode Cation Exchange | Oasis MCX, Bond Elut Certify | Acidic Buffer, Methanol (B129727) | Ammoniated Methanol/Acetonitrile | nih.govlcms.cz |

| Reversed-Phase | C18, HLB | Water/Methanol Mixture | Methanol or Acetonitrile | researchgate.net |

Liquid-Liquid Extraction (LLE) is a classic sample preparation method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. aurorabiomed.com The efficiency of LLE is highly dependent on several factors that must be optimized for maximum analyte recovery. nih.gov

Key parameters for LLE optimization include:

Choice of Organic Solvent: The solvent should have high affinity for the analyte and be immiscible with the aqueous sample. Solvents like ethyl acetate (B1210297), hexane, and various ethers are commonly tested. researchgate.net

pH of the Aqueous Phase: The pH of the sample is adjusted to ensure the analyte is in its neutral, un-ionized form, which is more soluble in organic solvents. For benzodiazepines, which are basic compounds, the sample is typically alkalized. researchgate.net

Ionic Strength: The addition of salt to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and reduce the formation of emulsions, thereby improving extraction efficiency. rsc.org

Solvent Volume and Extraction Time: Optimizing the ratio of organic solvent to aqueous sample and ensuring sufficient mixing time are crucial for achieving partition equilibrium.

Research on flunitrazepam and its metabolites has shown that the best LLE results were achieved using ethyl acetate as the extraction solvent after rendering the sample basic. researchgate.net

| Parameter | Variable | Goal of Optimization | Reference |

|---|---|---|---|

| Extraction Solvent | Ethyl acetate, tert-butylmethyl ether, hexane, chloroform/ether mixtures | Maximize analyte recovery and minimize extraction of interferences. | researchgate.net |

| Sample pH | Acidic, Neutral, Basic | Convert analyte to its most nonpolar form for transfer into the organic phase. | researchgate.netrsc.org |

| Ionic Strength | Addition of salts (e.g., NaCl) | Enhance partitioning into the organic phase ("salting-out" effect). | rsc.org |

Microextraction Approaches

Microextraction techniques are a family of sample preparation methods that use very small volumes of extraction solvent, often in the microliter range, to isolate and concentrate analytes from a sample matrix. These approaches are lauded for their efficiency, reduced environmental impact, and ability to be automated. For the analysis of Desmethylflunitrazepam, and by extension its deuterated internal standard, several microextraction strategies have been explored, primarily focusing on the non-deuterated analogue, N-desmethylflunitrazepam. The principles and applications of these techniques are directly transferable to the analysis involving this compound.

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a solvent-free extraction technique that utilizes a coated fiber to adsorb analytes from a sample. The fiber is then transferred to the injection port of a gas chromatograph (GC) or desorbed into a solvent for liquid chromatography (LC) analysis. Research has demonstrated the utility of SPME for the analysis of flunitrazepam and its metabolites, including N-desmethylflunitrazepam, in biological matrices such as plasma and urine.

Further research into SPME for benzodiazepine analysis has established detection limits in the range of 0.01 to 0.48 µmol/L in plasma and urine, showcasing the sensitivity of this approach. farmaciajournal.com

Table 1: Performance Data for Solid-Phase Microextraction of N-desmethylflunitrazepam

| Parameter | Value | Reference |

| Extraction Efficiency | > 90% | nih.gov |

| Matrix | Human Urine | nih.gov |

| Detection Limit (Plasma) | 0.01 - 0.48 µmol/L | farmaciajournal.com |

| Detection Limit (Urine) | 0.01 - 0.45 µmol/L | farmaciajournal.com |

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)

Hollow-fiber liquid-phase microextraction (HF-LPME) is a miniaturized version of liquid-liquid extraction where analytes are extracted from an aqueous sample, through a thin film of organic solvent immobilized in the pores of a porous hollow fiber, and into an acceptor solution inside the fiber. This technique offers excellent sample clean-up and high enrichment factors.

While specific studies detailing the HF-LPME of this compound are not prevalent, the methodology has been successfully applied to a range of benzodiazepines. The optimization of several parameters is key to achieving high extraction efficiency, including the choice of organic solvent, the pH of the donor and acceptor phases, extraction time, and agitation speed. For benzodiazepines, which are basic compounds, the sample (donor phase) is typically adjusted to an alkaline pH to ensure the analytes are in their neutral, extractable form. The acceptor phase inside the fiber is then acidified to ionize the analytes, trapping them and preventing back-extraction. This pH gradient is a powerful driving force for the extraction process.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient microextraction technique based on the formation of a cloudy solution of fine droplets of an extraction solvent in an aqueous sample. This is achieved by the rapid injection of a mixture of an extraction solvent and a disperser solvent into the sample. The large surface area of the fine droplets facilitates fast mass transfer of the analytes into the extraction solvent.

While direct data for N-desmethylflunitrazepam using DLLME is limited, a study on its fellow flunitrazepam metabolite, 7-aminoflunitrazepam (B158405), provides valuable insights into the potential performance of this technique. The study, which utilized DLLME for the extraction of 7-aminoflunitrazepam from urine followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, demonstrated the method's effectiveness. nih.gov

The optimized DLLME method for 7-aminoflunitrazepam achieved a notable enrichment factor and a low limit of detection, highlighting the sensitivity of the technique. The principles of this method, including the selection of extraction and disperser solvents, and the optimization of sample pH, are directly applicable to the extraction of N-desmethylflunitrazepam.

Table 2: Performance Data for Dispersive Liquid-Liquid Microextraction of a Flunitrazepam Metabolite (7-aminoflunitrazepam)

| Parameter | Value | Reference |

| Enrichment Factor | 20 | nih.gov |

| Limit of Detection (LOD) | 0.025 ng/mL | nih.gov |

| Matrix | Urine | nih.gov |

| Linear Range | 0.05 - 2.5 ng/mL | nih.gov |

| Correlation Coefficient (r²) | 0.988 | nih.gov |

The application of these microextraction methodologies to the analysis of this compound, in conjunction with its target analyte, offers significant advantages in terms of sensitivity, efficiency, and reduced environmental impact. The high extraction efficiencies and enrichment factors achievable with these techniques are essential for the reliable quantification of these compounds at the low concentrations typically encountered in toxicological and forensic investigations.

Pharmacological and Biochemical Investigations of Desmethylflunitrazepam at the Molecular and Cellular Level

Receptor Binding Studies of Desmethylflunitrazepam

Desmethylflunitrazepam, an active metabolite of flunitrazepam, exerts its pharmacological effects primarily through interaction with the γ-aminobutyric acid type A (GABA_A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. nih.gov As a benzodiazepine (B76468), it binds to the high-affinity benzodiazepine site located at the interface of the α and γ subunits of the pentameric GABA_A receptor complex. researchgate.net

In vitro binding assays have been employed to quantify the affinity of Desmethylflunitrazepam for the GABA_A receptor. One study reported a half-maximal inhibitory concentration (IC50) value of 1.499 nM, indicating high-affinity binding to the receptor. wikipedia.org Further research utilizing artificial neural networks to predict receptor affinity based on molecular structure reported a binding activity (log IC50) of 0.176 for fonazepam. springermedizin.deresearchgate.net Structure-activity relationship analyses have highlighted that the 7-position of the benzodiazepine ring is a critical determinant for receptor affinity. springermedizin.de

The GABA_A receptor family is heterogeneous, comprising various combinations of different subunits (e.g., α1-6, β1-3, γ1-3), which result in receptor subtypes with distinct pharmacological properties. researchgate.netnih.gov For instance, the α1 subtype is primarily associated with sedative effects, whereas the α2 and α3 subtypes are linked to anxiolytic actions. researchgate.net While comprehensive experimental data detailing the binding profile of Desmethylflunitrazepam across all major GABA_A receptor subtypes is limited in the available literature, its nature as a benzodiazepine suggests it interacts with multiple subtypes. The precise affinity (Ki) values for Desmethylflunitrazepam at specific recombinant receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) have not been extensively published.

| Compound | Receptor | Assay Type | Measured Value |

| Desmethylflunitrazepam | GABA_A | Radioligand Binding Assay | IC50: 1.499 nM wikipedia.org |

| Desmethylflunitrazepam (Fonazepam) | Benzodiazepine/GABA_A | Predicted (Artificial Neural Network) | log(IC50): 0.176 springermedizin.deresearchgate.net |

The interaction between a ligand and its receptor is a dynamic process characterized by two key rate constants: the association rate constant (k_on) and the dissociation rate constant (k_off). scholarsresearchlibrary.comnih.gov The k_on describes the rate at which the drug binds to the receptor, while the k_off describes the rate at which the drug-receptor complex dissociates. scholarsresearchlibrary.com The ratio of these constants (k_off/k_on) defines the equilibrium dissociation constant (Kd), a fundamental measure of binding affinity. scholarsresearchlibrary.comexcelleratebio.com The reciprocal of the dissociation rate (1/k_off) is known as the residence time, which can be a more relevant predictor of in vivo drug efficacy than affinity alone, as it describes the duration of the drug-target interaction. csmres.co.uk

Experimental techniques such as radioligand binding assays and surface plasmon resonance are used to measure these kinetic parameters. scholarsresearchlibrary.com However, specific in vitro studies detailing the k_on, k_off, and resulting residence time of Desmethylflunitrazepam at the GABA_A receptor are not extensively available in the scientific literature. It is understood that as a benzodiazepine, its binding is reversible, and the kinetics of this interaction are fundamental to its modulatory effects. nih.gov

Allosteric Modulation Mechanisms of GABA_A Receptors

Desmethylflunitrazepam functions as a positive allosteric modulator (PAM) of the GABA_A receptor. wikipedia.org Unlike a direct agonist which binds to the primary neurotransmitter binding site (the orthosteric site), a PAM binds to a distinct allosteric site on the receptor. wikipedia.org The binding of Desmethylflunitrazepam to the benzodiazepine site does not directly open the receptor's chloride channel; instead, it enhances the effect of the endogenous agonist, GABA. nih.gov

This positive modulation is demonstrated in vitro using electrophysiological techniques such as patch-clamp studies. nih.gov In these experiments, the application of a benzodiazepine like Desmethylflunitrazepam in the presence of GABA results in a potentiation of the GABA-induced chloride current. nih.gov This enhancement occurs because benzodiazepines increase the frequency of the chloride channel opening when GABA is bound, leading to greater hyperpolarization of the neuron and a stronger inhibitory signal. wikipedia.orgnih.gov The effect is a leftward shift in the GABA concentration-response curve, meaning a lower concentration of GABA is required to produce a given level of receptor activation. researchgate.net For example, studies on its parent compound, flunitrazepam, show it significantly potentiates currents induced by sub-saturating concentrations of GABA. researchgate.net

The mechanism underlying positive allosteric modulation involves the induction of a conformational change in the receptor protein upon ligand binding. nih.govgenesispub.org When Desmethylflunitrazepam binds to the allosteric benzodiazepine site at the α-γ subunit interface, it stabilizes a specific conformational state of the GABA_A receptor. nih.govgenesispub.org This structural alteration is transmitted through the protein to the GABA binding sites, located at the α-β subunit interfaces, increasing their affinity for GABA. nih.govgenesispub.org

This conformational change, initiated at the extracellular domain where the benzodiazepine site resides, extends into the transmembrane domain of the receptor, which forms the ion channel. nih.gov While this change facilitates more efficient channel gating in the presence of GABA, it is not sufficient to cause the channel to open on its own. nih.gov This provides structural evidence that the benzodiazepine-bound state of the receptor is a distinct intermediate conformation, different from the resting (closed) or fully activated (open) states. nih.gov

Enzyme Interaction and Inhibition Studies (In Vitro Systems)

In vitro systems, such as human liver microsomes and recombinant cytochrome P450 (CYP) enzymes, are critical for evaluating the metabolic pathways of a compound and its potential to cause drug-drug interactions (DDIs). criver.comevotec.com These studies investigate a compound's role as either a "victim" (a substrate of an enzyme) or a "perpetrator" (an inhibitor or inducer of an enzyme).

Desmethylflunitrazepam is well-characterized as a metabolite (a "victim") of its parent drug, flunitrazepam. In vitro studies using human liver microsomes and specific recombinant CYPs have identified CYP2C19 and CYP3A4 as the primary enzymes responsible for the N-demethylation of flunitrazepam to form Desmethylflunitrazepam. nih.govnih.gov

The potential for Desmethylflunitrazepam to act as a "perpetrator" by inhibiting or inducing metabolic enzymes is a key component of its biochemical profile. In vitro CYP inhibition assays are typically conducted by incubating a range of concentrations of the test compound with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). evotec.com A reduction in the formation of the probe substrate's metabolite is measured to determine an IC50 value, which quantifies the inhibitory potency of the compound. evotec.combioivt.com

Similarly, CYP induction potential is assessed in vitro using cultured human hepatocytes. bioivt.com The cells are treated with the test compound, and induction is measured by quantifying the increase in CYP enzyme mRNA levels or enzyme activity. criver.combioivt.com

However, specific in vitro studies detailing the IC50 values of Desmethylflunitrazepam against major CYP isoforms or its capacity to induce these enzymes are not widely reported in the peer-reviewed literature. Such data would be necessary to fully characterize its potential for causing metabolic drug-drug interactions.

Cytochrome P450 Enzyme Interactions (e.g., CYP3A4, CYP2C19)

The formation of desmethylflunitrazepam from its parent compound, flunitrazepam, is primarily mediated by the cytochrome P450 (CYP) system, with CYP3A4 and CYP2C19 identified as the key enzymes involved in this N-demethylation reaction. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have elucidated the kinetic parameters of this metabolic pathway.

Research has shown that both CYP3A4 and CYP2C19 contribute to the demethylation of flunitrazepam. However, their relative contributions and efficiencies differ. One study reported that the formation of desmethylflunitrazepam is a biphasic process in human liver microsomes, indicating the involvement of at least two different enzyme activities.

The kinetic parameters for the formation of desmethylflunitrazepam by recombinant human CYP2C19 and CYP3A4 have been determined. For CYP2C19, the Michaelis-Menten constant (Km) was found to be 11.1 µM, while for CYP3A4, the Km was 108 µM. This suggests that CYP2C19 has a higher affinity for flunitrazepam in this specific metabolic reaction. It has been estimated that at therapeutic concentrations of flunitrazepam, CYP2C19 is responsible for approximately 63% of the formation of desmethylflunitrazepam, with CYP3A4 contributing the remaining 37%.

The involvement of these specific CYP isoforms has been further confirmed through inhibition studies. The formation of desmethylflunitrazepam was inhibited by S-mephenytoin, a selective inhibitor of CYP2C19, and by ketoconazole, a potent inhibitor of CYP3A4. Furthermore, antibodies directed against CYP2C19 and CYP3A4 also selectively inhibited the formation of desmethylflunitrazepam.

Interactive Data Table: Kinetic Parameters of Desmethylflunitrazepam Formation

| Enzyme | Km (µM) | Relative Contribution | Inhibitors |

|---|---|---|---|

| CYP2C19 | 11.1 | ~63% | S-mephenytoin |

Other Metabolic Enzyme System Substrate/Inhibitor Profiling (In Vitro)

While the role of cytochrome P450 enzymes in the formation of desmethylflunitrazepam is well-documented, specific in vitro studies detailing the subsequent metabolism of desmethylflunitrazepam itself by other enzyme systems, such as UDP-glucuronosyltransferases (UGTs), are limited in the reviewed scientific literature. Benzodiazepines, as a class of compounds, are known to undergo Phase II metabolism, primarily through glucuronidation, which facilitates their excretion. This process involves the conjugation of the drug or its metabolites with glucuronic acid, catalyzed by UGTs.

It is plausible that desmethylflunitrazepam, possessing a hydroxyl group after potential hydroxylation, could serve as a substrate for UGT enzymes. General studies on the metabolism of designer benzodiazepines have indicated that glucuronide conjugates can be formed. For instance, research on other benzodiazepines has identified UGT1A4 as a key enzyme in their glucuronidation. However, direct evidence from in vitro studies specifically profiling desmethylflunitrazepam as a substrate or inhibitor for various UGT isoforms or other metabolic enzyme systems is not extensively available. Further research is required to fully characterize the complete metabolic profile of desmethylflunitrazepam.

Cellular Electrophysiological Studies (In Vitro, Cell Lines)

The primary mechanism of action for benzodiazepines, including desmethylflunitrazepam, is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system.

Patch-Clamp Techniques for Ion Channel Current Measurement

Detailed electrophysiological studies using patch-clamp techniques specifically on desmethylflunitrazepam are not widely reported in the available scientific literature. The patch-clamp technique is a powerful tool that allows for the measurement of ion flow through single ion channels, providing insights into how drugs modulate their function.

Metabolic Fate and Biotransformation Pathways of Desmethylflunitrazepam in Non Human Biological Systems Using D4 As a Tracing Tool

In Vitro Metabolic Studies

In vitro models are essential for investigating the metabolic pathways of a compound in a controlled environment, free from the complex physiological variables of a whole organism. These systems, derived from animal tissues, allow for the characterization of the enzymes involved in biotransformation and the identification of resulting metabolites.

Hepatocyte Incubation Systems (Animal-Derived)

Isolated hepatocytes from various animal species (e.g., rat, dog, monkey) are considered the gold standard for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes. nih.goveuropa.eu When Desmethylflunitrazepam-D4 is incubated with animal-derived hepatocytes, it is possible to observe the full spectrum of its biotransformation. The deuterium (B1214612) label allows for the unambiguous tracking of the compound as it is metabolized.

The primary metabolic pathways for benzodiazepines like desmethylflunitrazepam in hepatocytes involve oxidation and conjugation. Hydroxylation, mediated by cytochrome P450 (CYP) enzymes, is a common Phase I reaction. Subsequent Phase II reactions often involve glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to increase water solubility and facilitate excretion. nih.govnih.gov

Table 1: Representative Metabolic Reactions of this compound in Animal-Derived Hepatocytes

| Metabolic Reaction | Enzyme Family | Potential Metabolite | Role of D4 Label |

| Hydroxylation | Cytochrome P450 (CYP) | Hydroxythis compound | The D4 label remains intact, allowing for mass shift detection of the hydroxylated metabolite. |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | This compound-glucuronide | The D4 label allows for tracking of the direct conjugation of the parent compound. |

| Hydroxylation followed by Glucuronidation | CYP and UGT | Hydroxythis compound-glucuronide | The D4 label facilitates the identification of sequential metabolic steps. |

This table is a representation of expected metabolic pathways based on known benzodiazepine (B76468) metabolism. Specific metabolites and their relative abundance would be determined experimentally.

Microsomal and S9 Fraction Metabolism (Animal-Derived)

Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in CYP enzymes, making them an excellent tool for studying Phase I oxidative metabolism. nih.govnih.gov The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and some Phase II metabolic reactions. nih.gov

Incubation of this compound with animal-derived liver microsomes would primarily elucidate the role of CYP enzymes in its metabolism. The primary N-demethylation pathway that forms desmethylflunitrazepam from flunitrazepam is mediated by CYP2C19 and CYP3A4 in humans, and similar enzymes are expected to be involved in its further metabolism in other species. nih.govresearchgate.netnih.gov Studies with rat liver microsomes have shown the importance of CYP enzymes in the metabolism of related benzodiazepines. nih.gov The use of the S9 fraction would provide a more comprehensive picture by including cytosolic enzymes that may be involved in other conjugation or reduction reactions.

Table 2: Expected Phase I Metabolites of this compound in Animal Liver Microsomes

| Animal Species | Primary CYP Isoforms Involved (Predicted) | Major Predicted Metabolite |

| Rat | CYP2C and CYP3A families | Hydroxythis compound |

| Dog | CYP2B and CYP3A families | Hydroxythis compound |

| Monkey | CYP2C and CYP3A families | Hydroxythis compound |

This table is based on known benzodiazepine metabolism in different species. The specific CYP isoforms and metabolite profiles would require experimental confirmation.

Recombinant Enzyme Studies (e.g., CYP, UGT isoforms)

To pinpoint the specific enzymes responsible for the metabolism of this compound, recombinant enzymes, which are individual enzymes expressed in a cellular system, are utilized. By incubating the compound with a panel of different CYP and UGT isoforms, it is possible to identify which specific enzymes are capable of metabolizing it. nih.govnih.gov

For example, based on studies of flunitrazepam, it is hypothesized that recombinant human CYP2C19 and CYP3A4 would show significant activity in the hydroxylation of desmethylflunitrazepam. nih.govresearchgate.netnih.gov Similar studies using recombinant animal-derived CYP and UGT isoforms would be necessary to determine species-specific differences in metabolism. The deuterium label in these experiments ensures that the observed metabolic turnover is indeed from the parent compound and not from any potential contaminants.

Metabolite Identification and Characterization

Once in vitro incubations are complete, the resulting mixture of the parent compound and its metabolites must be analyzed to identify and characterize the newly formed molecules. The D4 label on Desmethylflunitrazepam is instrumental in this process.

Mass Spectrometry for Metabolite Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying metabolites in complex biological matrices. The presence of the four deuterium atoms in this compound results in a 4 Dalton mass increase compared to the unlabeled compound. This mass difference allows for the easy identification of the parent compound and its metabolites in a mass spectrum.

When analyzing the output of an in vitro metabolism study, researchers can specifically look for mass signals corresponding to the deuterated compound and its predicted metabolites (e.g., hydroxylated, glucuronidated). Tandem mass spectrometry (MS/MS) can then be used to fragment these ions, and the resulting fragmentation pattern can help to confirm the identity of the metabolite. The D4 label will be retained in fragments containing the N-methyl group, aiding in the structural elucidation of the metabolites.

NMR Spectroscopy for Structural Elucidation of Metabolites

While mass spectrometry provides information about the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure. For definitive structural elucidation of a novel metabolite, it is often necessary to isolate the metabolite and analyze it by NMR.

Although the amount of metabolite produced in in vitro studies is often very small, advancements in NMR technology, such as cryoprobes, allow for the analysis of microgram quantities. In the context of this compound metabolites, 1H NMR would show the absence of a signal for the N-methyl protons, which would be replaced by a characteristic signal in 2H NMR. This provides an unambiguous confirmation of the location of the deuterium label and can help to solve the complete structure of the metabolite when combined with other NMR experiments like COSY and HSQC.

Excretion Pathways in Animal Models (Analytical Methodology Focus)

The investigation of the metabolic fate of Desmethylflunitrazepam, a primary active metabolite of Flunitrazepam, in non-human biological systems relies on sophisticated analytical methodologies to trace its path through the body and quantify its elimination. The use of isotopically labeled internal standards, such as this compound, is fundamental to achieving the accuracy and precision required in these studies. While comprehensive mass balance studies detailing the exact percentages of excretion for Desmethylflunitrazepam in animal models are not extensively published, the analytical framework for conducting such research is well-established. These studies typically involve the administration of the parent compound, Flunitrazepam, to animal models, followed by the collection of urine and feces over a defined period to monitor the excretion of its metabolites.

The primary analytical tool for the definitive identification and quantification of Desmethylflunitrazepam and its deuterated tracer in biological matrices is hyphenated chromatography-mass spectrometry. This approach provides the high sensitivity and specificity necessary to detect the low concentrations of metabolites typically present in excretory products.

Sample Preparation and Extraction: Prior to analysis, biological samples (urine and feces) undergo a rigorous preparation process to isolate the analytes of interest from interfering matrix components.

Enzymatic Hydrolysis: Urine specimens are often treated with β-glucuronidase or sulfatase enzymes to cleave conjugated metabolites, converting them back to their parent forms for easier detection.

Extraction: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques employed. SPE, using cartridges like CleanScreen DAU, allows for the efficient separation of the drug and its metabolites from the biological matrix. LLE offers an alternative method for sample clean-up.

Internal Standard Spiking: A known quantity of this compound is added to the samples at the beginning of the preparation process. This internal standard mimics the chemical behavior of the non-labeled analyte through extraction and analysis, allowing for accurate quantification by correcting for any analyte loss during sample processing.

Chromatographic Separation and Mass Spectrometric Detection: Once extracted, the samples are analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): Considered a reference method, GC-MS offers high specificity. However, it often requires a derivatization step to increase the volatility of the benzodiazepine metabolites before they can be analyzed by gas chromatography.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method in modern bioanalytical studies due to its high sensitivity, specificity, and ability to analyze a wider range of compounds without the need for derivatization. The use of a C18 reversed-phase column is common for the separation of Flunitrazepam and its metabolites. The mass spectrometer is typically operated in selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and allows for the detection of analytes at very low concentrations (ng/mL levels).

The following interactive data table illustrates the typical analytical parameters used in an LC-MS/MS method for the analysis of Desmethylflunitrazepam, with this compound as the internal standard.

| Parameter | Description |

|---|---|

| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |

| Chromatographic Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyte Transition (MRM) | Specific precursor ion to product ion transition for Desmethylflunitrazepam |

| Internal Standard Transition (MRM) | Specific precursor ion to product ion transition for this compound |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range |

Findings from Excretion Studies in Animal Models:

While specific quantitative data from a complete mass balance study in animal models for Desmethylflunitrazepam is scarce in publicly available literature, pharmacokinetic studies in rats for the parent compound, Flunitrazepam, indicate that urinary excretion of the parent drug and its equivalents is generally low. This suggests that the primary route of excretion for Flunitrazepam and its metabolites in rats is likely through the feces via biliary excretion.

The table below represents the type of data that would be generated from a hypothetical mass balance study in rats to determine the excretion pathways of Desmethylflunitrazepam (as a metabolite of Flunitrazepam) using this compound for tracing and quantification.

| Excretion Route | Time Interval (hours) | Cumulative Excreted Radioactivity (% of Administered Dose) | Analytical Method |

|---|---|---|---|

| Urine | 0-24 | Data Not Available | LC-MS/MS |

| Urine | 24-48 | Data Not Available | LC-MS/MS |

| Urine | 48-72 | Data Not Available | LC-MS/MS |

| Feces | 0-24 | Data Not Available | LC-MS/MS |

| Feces | 24-48 | Data Not Available | LC-MS/MS |

| Feces | 48-72 | Data Not Available | LC-MS/MS |

| Total | 0-72 | Data Not Available | - |

Forensic and Toxicological Research Applications of Desmethylflunitrazepam D4 As an Analytical Standard

Role as an Internal Standard in Quantitative Analysis

Desmethylflunitrazepam-D4 plays a crucial role as an internal standard in the quantitative analysis of flunitrazepam and its metabolites. caymanchem.com The fundamental principle behind using a deuterated internal standard is that it behaves nearly identically to its non-deuterated counterpart during sample preparation, extraction, and chromatographic separation. nih.gov However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer. This allows for the correction of variations that may occur during the analytical process, such as extraction inconsistencies or matrix effects, thereby enhancing the accuracy and precision of the quantification.

Calibration Curve Generation and Validation Methodologies

Accurate quantification relies on the generation of a reliable calibration curve. In methods utilizing this compound as an internal standard, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of the unlabeled analyte (e.g., N-desmethylflunitrazepam) and a constant concentration of the deuterated internal standard. nih.gov The response ratio, which is the peak area of the analyte divided by the peak area of the internal standard, is then plotted against the concentration of the analyte.

The validation of the calibration curve is a critical step to ensure the accuracy of the quantitative method. This typically involves assessing the following parameters:

Linearity: The calibration curve should demonstrate a linear relationship between the response ratio and the concentration of the analyte over a defined range. researchgate.net The linearity is often evaluated by the coefficient of determination (r²), which should ideally be close to 1.0.

Range: The range of the calibration curve should encompass the expected concentrations of the analyte in the unknown samples.

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the calibration standards are assessed by analyzing quality control (QC) samples at different concentration levels within the calibration range.

| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|---|

| N-Desmethylflunitrazepam | This compound | 1 - 200 | >0.99 | 88-112 | <15 |

| Flunitrazepam | Flunitrazepam-D7 | 0.5 - 100 | >0.99 | 90-110 | <15 |

| 7-Aminoflunitrazepam (B158405) | 7-Aminoflunitrazepam-D7 | 1 - 500 | >0.99 | 85-115 | <15 |

Method Development for Detection and Quantification in Biological Matrices (Analytical Aspects)

The development of robust analytical methods for the detection and quantification of N-desmethylflunitrazepam in various biological matrices is a significant area of forensic and toxicological research. These matrices can include blood, urine, plasma, hair, and post-mortem tissues. farmaciajournal.comnih.govnih.gov The use of this compound as an internal standard is integral to these methods, ensuring reliable results from complex samples.

Method Validation Parameters and Criteria (e.g., Linearity, Accuracy, Precision, LOD, LOQ, Robustness)

A comprehensive validation process is essential to demonstrate that an analytical method is fit for its intended purpose. researchgate.net The validation parameters are typically defined by regulatory guidelines and scientific best practices.

Linearity: As previously mentioned, this assesses the relationship between the measured signal and the analyte concentration. researchgate.net

Accuracy: This is determined by analyzing QC samples with known concentrations and comparing the measured concentration to the nominal concentration. The acceptance criteria are often within ±15% of the nominal value (or ±20% at the lower limit of quantification).

Precision: This evaluates the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (%RSD) and should be ≤15% (or ≤20% at the lower limit of quantification). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.net

Selectivity and Specificity: This ensures that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | -5.2% to +8.5% |

| Intra-day Precision (%RSD) | ≤ 15% | 3.1% - 7.8% |

| Inter-day Precision (%RSD) | ≤ 15% | 4.5% - 9.2% |

| LOD (ng/mL) | Signal-to-noise > 3 | 0.5 |

| LOQ (ng/mL) | Signal-to-noise > 10, Accuracy/Precision within ±20% | 1.0 |

Assessment of Matrix Effects and Interferences

Biological matrices are complex mixtures of endogenous and exogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect. The assessment of matrix effects is a critical component of method validation for LC-MS/MS assays.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.gov Since the internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, the ratio of their peak areas remains relatively constant, leading to accurate quantification.

Matrix effects are typically evaluated by comparing the response of an analyte in a post-extraction spiked sample (analyte and internal standard added to an extracted blank matrix) to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated, and its variability across different sources of the biological matrix is assessed. An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement. The internal standard-normalized MF should ideally be close to 1, with a low %RSD across different matrix lots.

Post-Mortem Forensic Analysis Methodologies (Analytical Focus)

In post-mortem forensic toxicology, the analysis of drugs and their metabolites can be challenging due to post-mortem redistribution, decomposition, and the variety of tissue matrices that may need to be analyzed. researchgate.net this compound is a valuable tool in the development and validation of analytical methods for the determination of flunitrazepam and its metabolites in post-mortem specimens, including blood, bile, and various tissues. nih.govnih.gov

Analytical methodologies in post-mortem toxicology often require extensive sample preparation to handle the complex and often degraded nature of the samples. The use of a robust internal standard like this compound is crucial to ensure the reliability of the analytical results, which can have significant legal implications. researchgate.net Methods are developed to be sensitive and specific, often with the capability to analyze a wide range of benzodiazepines and other drugs of abuse simultaneously. The validation of these methods follows similar principles as those for clinical samples but may include additional experiments to address the unique challenges of post-mortem matrices, such as stability studies in decomposed tissues.

Sample Preparation Techniques for Post-Mortem Specimens

The analysis of benzodiazepines and their metabolites in post-mortem specimens presents significant challenges due to the complexity of the biological matrices, which can include blood, urine, and various tissues. nih.govnih.gov The use of a reliable internal standard like this compound is crucial for accurate quantification, as it compensates for the loss of analyte during the extensive cleanup procedures required for these sample types. astm.orgojp.gov

Commonly employed sample preparation techniques for the isolation of flunitrazepam and its metabolites from post-mortem samples include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govresearchgate.netnih.gov

Solid-Phase Extraction (SPE): This technique is widely used for the extraction of benzodiazepines from biological samples. nih.govresearchgate.net SPE cartridges with various sorbents can be utilized to selectively isolate the analytes of interest from the complex matrix of post-mortem specimens. nih.gov The addition of this compound at the beginning of the extraction process allows for the monitoring and correction of analyte loss at each step of the procedure, from sample loading to elution.

Liquid-Liquid Extraction (LLE): LLE is another established method for the purification of benzodiazepines from biological fluids. researchgate.netnih.gov This technique involves the partitioning of the target analytes between two immiscible liquid phases. This compound, when added to the initial sample, undergoes the same partitioning process as the non-deuterated metabolite, thus providing a reliable measure of extraction efficiency. researchgate.net

The choice between SPE and LLE often depends on the specific characteristics of the post-mortem specimen and the desired level of sample cleanup.

| Technique | Principle | Advantages in Post-Mortem Analysis | Role of this compound |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | High recovery and clean extracts. nih.gov | Monitors and corrects for analyte loss during multi-step extraction. astm.org |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple and cost-effective. nih.gov | Accounts for variations in extraction efficiency. researchgate.net |

Quantitative Analytical Strategies in Decomposed Matrices

Analyzing drugs in decomposed matrices is a significant challenge in post-mortem toxicology due to enzymatic and microbial degradation of both the analytes and the biological tissues. hilarispublisher.com The use of a stable, isotopically labeled internal standard such as this compound is indispensable for accurate quantification in these complex scenarios.

Quantitative analysis is typically performed using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov

GC-MS: This technique offers high sensitivity and selectivity for the detection of flunitrazepam and its metabolites. nih.gov The use of this compound as an internal standard is crucial for correcting variations in injection volume and ionization efficiency in the mass spectrometer.

LC-MS/MS: LC-MS/MS provides enhanced specificity and is often preferred for the analysis of complex biological matrices due to its ability to minimize matrix effects. nih.govnih.gov In LC-MS/MS analysis, this compound co-elutes with the target analyte, and the ratio of their respective peak areas is used for quantification, effectively compensating for any signal suppression or enhancement caused by the decomposed matrix. nih.gov

The stability of deuterated standards like this compound in decomposed tissues is a critical factor. While the degradation of the target analyte may occur, the internal standard is expected to degrade at a similar rate, thus ensuring the accuracy of the quantitative results.

| Analytical Technique | Principle | Advantages in Decomposed Matrices | Role of this compound |

| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | High sensitivity and established methodology. nih.gov | Corrects for instrumental variability. |

| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. | High specificity and reduced matrix effects. nih.govnih.gov | Compensates for matrix-induced ion suppression or enhancement. nih.gov |

Methodological Advancements in Illicit Drug Profiling (Analytical Techniques)

The chemical profiling of illicit drug seizures is essential for identifying manufacturing routes, linking different seizures, and gathering intelligence on drug trafficking networks. The inclusion of internal standards like this compound in the analytical workflow enhances the reliability and comparability of profiling data.

Advanced analytical techniques are employed for the detailed chemical characterization of seized drug samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique in forensic drug analysis, providing detailed information about the chemical composition of a sample, including impurities and by-products of synthesis. forensicscijournal.comnist.gov When analyzing illicitly produced benzodiazepines, this compound can be used as an internal standard to ensure accurate quantification of the active ingredient and key impurities, which is crucial for comparative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become increasingly important in illicit drug profiling due to its high sensitivity and specificity, allowing for the detection of trace components that may be characteristic of a particular synthesis method. nih.gov The use of this compound helps to normalize the data, enabling more reliable comparisons between different seizures.

The development of comprehensive analytical methods that incorporate stable isotope-labeled standards is a significant advancement in the field of illicit drug profiling. This approach allows for the creation of robust and comparable chemical profiles, which are invaluable for law enforcement and forensic intelligence.

| Analytical Technique | Application in Illicit Drug Profiling | Contribution of this compound |

| GC-MS | Identification and quantification of active ingredients and synthesis impurities. forensicscijournal.com | Ensures accurate quantification for comparative analysis of different seizures. |

| LC-MS/MS | Detection of trace-level impurities and manufacturing by-products. nih.gov | Normalizes data to allow for reliable comparison of chemical profiles. |

Computational Chemistry and Molecular Modeling of Desmethylflunitrazepam

Molecular Docking Simulations with Receptor Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Desmethylflunitrazepam, the primary receptor target of interest is the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines are known to bind to a specific allosteric site on this receptor, distinct from the GABA binding site, to enhance the receptor's function. nih.govresearchgate.netnih.govmdpi.com

Computational studies have been employed to predict the interaction between designer benzodiazepines, including Desmethylflunitrazepam, and GABA-A receptors. nih.govresearchgate.net These simulations place the ligand (Desmethylflunitrazepam) into the binding pocket of the receptor (GABA-A) to identify the most stable binding mode. The binding of benzodiazepines typically occurs at the interface between the α and γ subunits of the pentameric GABA-A receptor. nih.govmdpi.com

Key interactions predicted by these models often involve:

Hydrogen Bonds: Crucial for anchoring the ligand within the binding site.

Hydrophobic Interactions: Formed between the aromatic rings of the benzodiazepine (B76468) structure and nonpolar residues in the receptor pocket.

Aromatic Stacking: π-π stacking interactions between the phenyl rings of the ligand and aromatic amino acid residues like tyrosine and phenylalanine.

Studies focusing on a range of benzodiazepines have identified influential factors for binding, such as the positioning of two hydrogen bond acceptors, two aromatic rings, and a hydrophobic group. researchgate.nethud.ac.uk For Desmethylflunitrazepam, the nitro group and the fluorophenyl ring are critical moieties for establishing these interactions within the GABA-A receptor's benzodiazepine binding site.